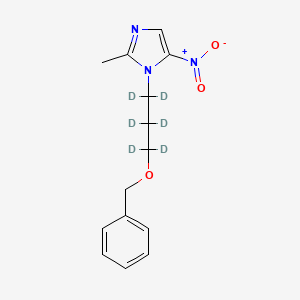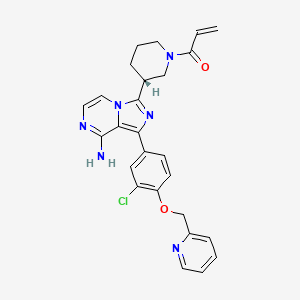
Dhfr-IN-2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dhfr-IN-2 is a compound that acts as an inhibitor of dihydrofolate reductase (DHFR), an enzyme involved in the folate metabolism pathway. DHFR catalyzes the reduction of dihydrofolate to tetrahydrofolate, which is essential for the synthesis of nucleotides and amino acids. Inhibitors of DHFR are valuable in the treatment of various diseases, including cancer, bacterial infections, and parasitic diseases .
Preparation Methods
The synthesis of Dhfr-IN-2 typically involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. One common method involves the use of a starting material that undergoes a series of chemical transformations, such as alkylation, acylation, and cyclization, to form the final product. Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of large-scale reactors and purification techniques .
Chemical Reactions Analysis
Dhfr-IN-2 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens or nucleophiles like sodium hydroxide or ammonia.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Dhfr-IN-2 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the mechanisms of enzyme inhibition and to develop new synthetic methods.
Biology: Employed in research on cell metabolism and the role of folate in cellular processes.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of cancer, bacterial infections, and parasitic diseases.
Industry: Utilized in the development of new drugs and in the production of fine chemicals
Mechanism of Action
Dhfr-IN-2 exerts its effects by binding to the active site of dihydrofolate reductase, thereby inhibiting its activity. This inhibition prevents the conversion of dihydrofolate to tetrahydrofolate, leading to a depletion of nucleotides and amino acids necessary for DNA synthesis and cell proliferation. The molecular targets and pathways involved include the folate metabolism pathway and the synthesis of purines and pyrimidines .
Comparison with Similar Compounds
Dhfr-IN-2 is compared with other DHFR inhibitors, such as methotrexate, trimethoprim, and pyrimethamine. While all these compounds inhibit DHFR, this compound may have unique properties, such as higher selectivity or potency, which make it a valuable tool in research and therapy. Similar compounds include:
Methotrexate: A well-known anticancer agent that inhibits DHFR.
Trimethoprim: An antibacterial agent used in combination with sulfonamides.
Pyrimethamine: An antimalarial drug that targets DHFR in protozoal parasites
Properties
CAS No. |
331942-46-2 |
|---|---|
Molecular Formula |
C14H13NO2 |
Molecular Weight |
227.26 g/mol |
IUPAC Name |
3-(anilinomethyl)benzoic acid |
InChI |
InChI=1S/C14H13NO2/c16-14(17)12-6-4-5-11(9-12)10-15-13-7-2-1-3-8-13/h1-9,15H,10H2,(H,16,17) |
InChI Key |
OYVGWXUICDQOKV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NCC2=CC(=CC=C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



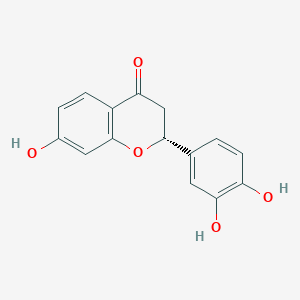
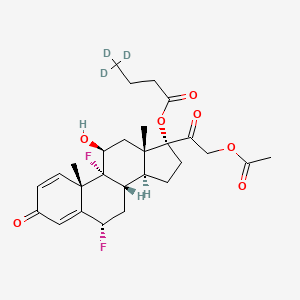
![(4S)-2-[6-(4-oxopentanoyloxy)-1,3-benzothiazol-2-yl]-4,5-dihydro-1,3-thiazole-4-carboxylic acid](/img/structure/B12411498.png)
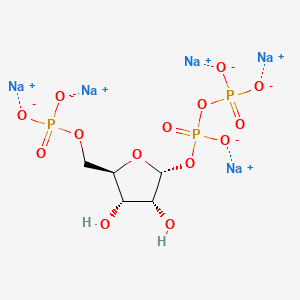

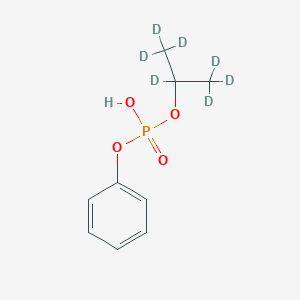
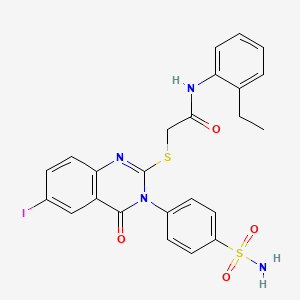
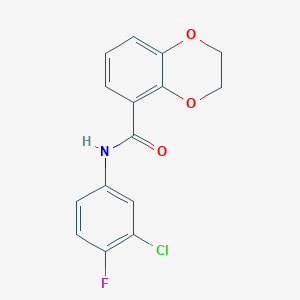
![2-[4-[[4-(2-Benzyl-6,8-diphenylimidazo[1,2-a]pyrazin-3-yl)oxy-4-oxobutanoyl]oxymethyl]triazol-1-yl]acetic acid](/img/structure/B12411529.png)
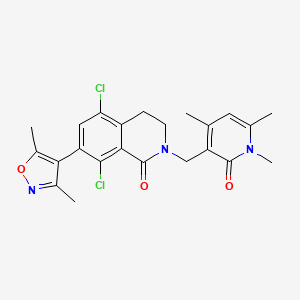
![1-[2-[[3-(4-fluorophenyl)-5-methyl-1,2-oxazol-4-yl]methoxy]-7,8-dihydro-5H-1,6-naphthyridin-6-yl]-2-methylsulfonylethanone](/img/structure/B12411546.png)
